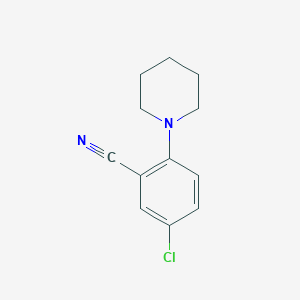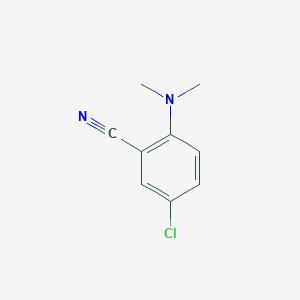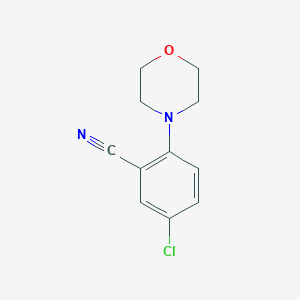
5-Chloro-2-(4-morpholinyl)benzonitrile
Vue d'ensemble
Description
5-Chloro-2-(4-morpholinyl)benzonitrile: is an organic compound characterized by a benzene ring substituted with a chlorine atom, a nitrile group, and a morpholine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nitrile Formation: The synthesis of 5-Chloro-2-(4-morpholinyl)benzonitrile typically begins with the chlorination of 2-aminobenzonitrile. The nitrile group can be introduced via a Sandmeyer reaction, where the amino group is replaced by a nitrile group using copper(I) cyanide.
Morpholine Substitution: The introduction of the morpholine ring can be achieved through nucleophilic aromatic substitution. This involves reacting 5-chloro-2-bromobenzonitrile with morpholine under basic conditions, often using potassium carbonate as a base in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions under controlled conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
Purification: Post-reaction, the compound is purified using techniques like recrystallization or chromatography to remove impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the nitrile and chlorine groups.
Oxidation and Reduction: While the nitrile group is relatively stable, the morpholine ring can undergo oxidation to form N-oxides under strong oxidizing conditions.
Hydrolysis: The nitrile group can be hydrolyzed to form amides or carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in DMF or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Hydrolysis: Aqueous acid (HCl) or base (NaOH).
Major Products
Substitution: Formation of various substituted benzonitriles.
Oxidation: Formation of morpholine N-oxides.
Hydrolysis: Formation of 5-chloro-2-(4-morpholinyl)benzamide or 5-chloro-2-(4-morpholinyl)benzoic acid.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-Chloro-2-(4-morpholinyl)benzonitrile is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features allow it to interact with various biological targets, making it a candidate for developing new therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.
Mécanisme D'action
The mechanism by which 5-Chloro-2-(4-morpholinyl)benzonitrile exerts its effects depends on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The nitrile group can form hydrogen bonds or coordinate with metal ions, while the morpholine ring can enhance solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chlorobenzonitrile: Lacks the morpholine ring, making it less versatile in medicinal applications.
5-Chloro-2-methylbenzonitrile: Contains a methyl group instead of a morpholine ring, affecting its reactivity and applications.
2-Amino-4-chlorobenzonitrile: Contains an amino group, making it more reactive in nucleophilic substitution reactions.
Uniqueness
5-Chloro-2-(4-morpholinyl)benzonitrile is unique due to the presence of both a nitrile group and a morpholine ring
Propriétés
IUPAC Name |
5-chloro-2-morpholin-4-ylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c12-10-1-2-11(9(7-10)8-13)14-3-5-15-6-4-14/h1-2,7H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZBFSSQJBUGPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401283447 | |
| Record name | 5-Chloro-2-(4-morpholinyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401283447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78252-13-8 | |
| Record name | 5-Chloro-2-(4-morpholinyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78252-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-(4-morpholinyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401283447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


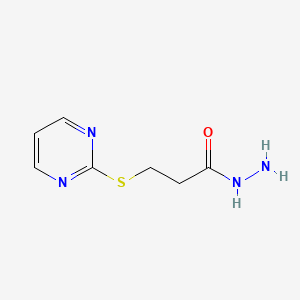






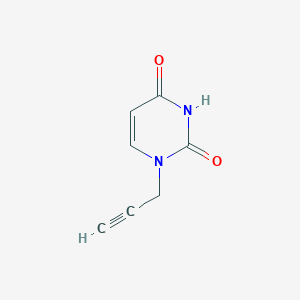
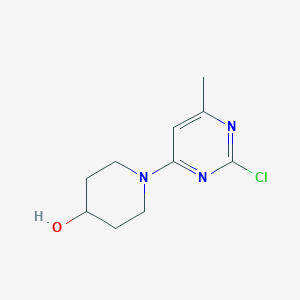
![[1-(2-Chloro-6-methyl-pyrimidin-4-yl)-piperidin-3-yl]-methanol](/img/structure/B7866282.png)

